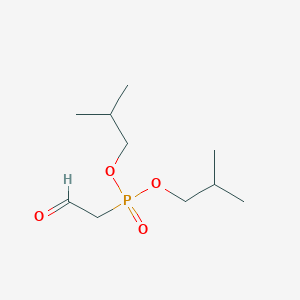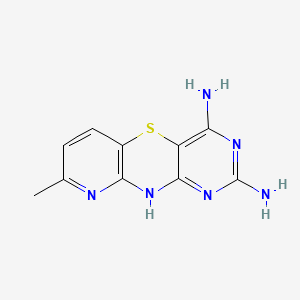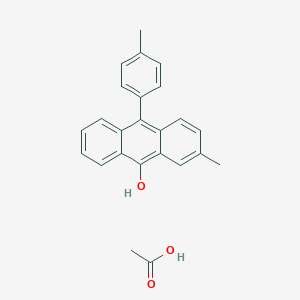
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol is a complex organic compound that combines the properties of acetic acid and anthracene derivatives. This compound is notable for its unique structure, which includes an anthracene backbone substituted with a methyl group and a 4-methylphenyl group, along with an acetic acid moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol typically involves multi-step organic reactions. One common method starts with the preparation of 2-methyl-10-(4-methylphenyl)anthracene, which can be synthesized through Friedel-Crafts alkylation of anthracene with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to introduce the hydroxyl group at the 9-position, forming 2-methyl-10-(4-methylphenyl)anthracen-9-ol. Finally, the hydroxyl group is esterified with acetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the anthracene ring, particularly at the 1- and 2-positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
科学的研究の応用
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The acetic acid group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to biological targets.
類似化合物との比較
Similar Compounds
Acetic acid, 4-methylphenyl ester: Shares the acetic acid and methylphenyl groups but lacks the anthracene moiety.
Anthracene-9-carboxylic acid: Contains the anthracene backbone with a carboxylic acid group at the 9-position.
2-Methyl-10-phenylanthracene: Similar structure but without the 4-methyl group on the phenyl ring.
Uniqueness
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of both the anthracene and acetic acid moieties allows for diverse applications in various fields, setting it apart from other similar compounds.
特性
CAS番号 |
63995-53-9 |
|---|---|
分子式 |
C24H22O3 |
分子量 |
358.4 g/mol |
IUPAC名 |
acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol |
InChI |
InChI=1S/C22H18O.C2H4O2/c1-14-7-10-16(11-8-14)21-17-5-3-4-6-19(17)22(23)20-13-15(2)9-12-18(20)21;1-2(3)4/h3-13,23H,1-2H3;1H3,(H,3,4) |
InChIキー |
RDDPAIAUCVKNSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)O)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
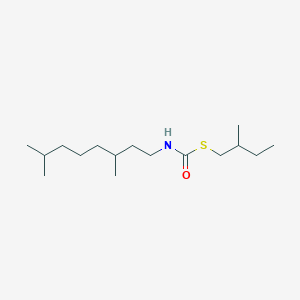
![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)

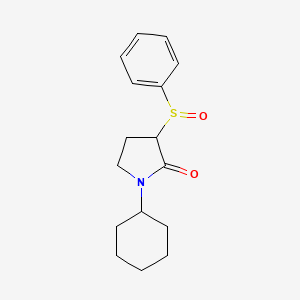
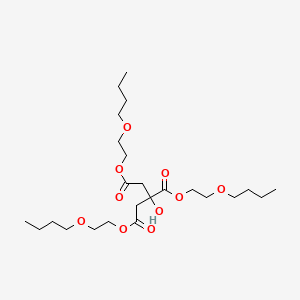
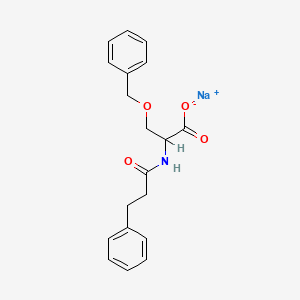
![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)


